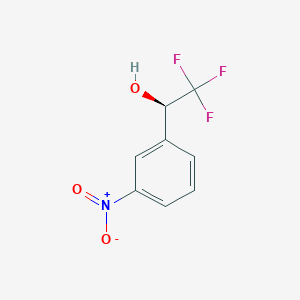
(I+/-R)-3-Nitro-I+/--(trifluoromethyl)benzenemethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-2,2,2-trifluoro-1-(3-nitrophenyl)ethan-1-ol is an organic compound with the molecular formula C8H6F3NO3. This compound is characterized by the presence of a trifluoromethyl group, a nitrophenyl group, and a hydroxyl group attached to an asymmetric carbon atom. The compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2,2,2-trifluoro-1-(3-nitrophenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-nitrobenzaldehyde.
Grignard Reaction: The 3-nitrobenzaldehyde undergoes a Grignard reaction with trifluoromethyl magnesium bromide to form the corresponding alcohol.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for (1R)-2,2,2-trifluoro-1-(3-nitrophenyl)ethan-1-ol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, and continuous flow reactors may be used to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-2,2,2-trifluoro-1-(3-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is (1R)-2,2,2-trifluoro-1-(3-nitrophenyl)ethanone.
Reduction: The major product is (1R)-2,2,2-trifluoro-1-(3-aminophenyl)ethan-1-ol.
Substitution: The major products depend on the nucleophile used in the reaction.
Applications De Recherche Scientifique
(1R)-2,2,2-trifluoro-1-(3-nitrophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of (1R)-2,2,2-trifluoro-1-(3-nitrophenyl)ethan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that can modify biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-1-(3-nitrophenyl)ethanol
- ®-1-(4-nitrophenyl)ethanol
- ®-1-(2-nitrophenyl)ethanol
Uniqueness
(1R)-2,2,2-trifluoro-1-(3-nitrophenyl)ethan-1-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties compared to other similar compounds. This group enhances the compound’s stability and reactivity, making it valuable in various applications.
Propriétés
Numéro CAS |
1135312-07-0 |
|---|---|
Formule moléculaire |
C8H6F3NO3 |
Poids moléculaire |
221.13 g/mol |
Nom IUPAC |
(1R)-2,2,2-trifluoro-1-(3-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H6F3NO3/c9-8(10,11)7(13)5-2-1-3-6(4-5)12(14)15/h1-4,7,13H/t7-/m1/s1 |
Clé InChI |
BCYCXBDVLORUCU-SSDOTTSWSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)[N+](=O)[O-])[C@H](C(F)(F)F)O |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



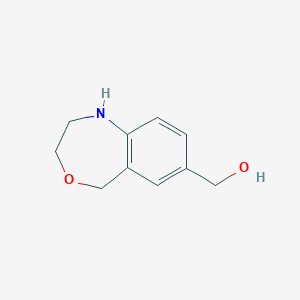

![7-Azaspiro[3.5]nonan-1-ol](/img/structure/B15314157.png)
![[6-(Dimethylamino)-5-fluoropyridin-3-yl]boronic acid](/img/structure/B15314162.png)
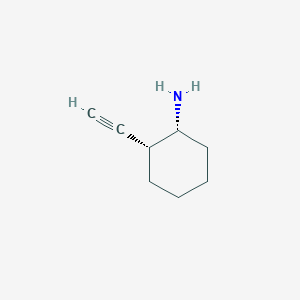
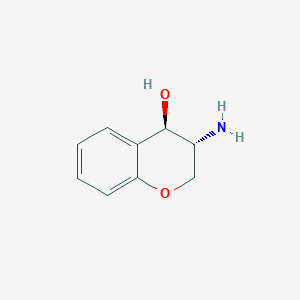
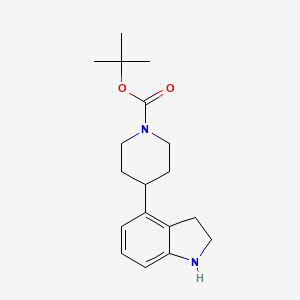
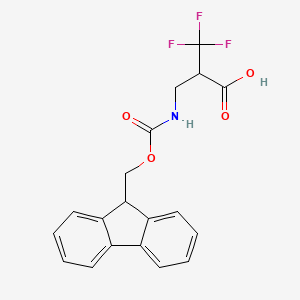
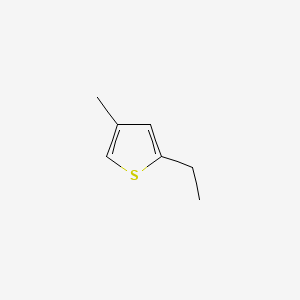
![1-{1-azabicyclo[2.2.1]heptan-3-yl}methanaminedihydrochloride,Mixtureofdiastereomers](/img/structure/B15314199.png)
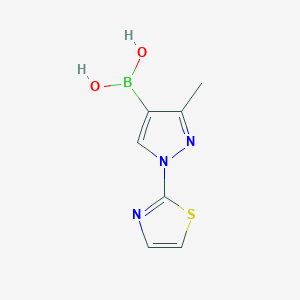
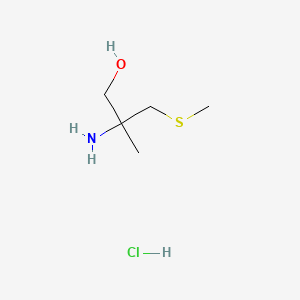
![N-(1,3-benzothiazol-6-yl)-N-[2-(3-ethylanilino)-2-oxo-1-pyridin-3-ylethyl]prop-2-enamide](/img/structure/B15314221.png)
